molecular formula C28H30O10 B12378730 (1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone

(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone

Katalognummer: B12378730
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: QACVUYYDSXFEJW-LNIDBCJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature & Systematic Classification

The systematic IUPAC name delineates the compound’s core structure and substituents with precision. The parent framework is a heptacyclo[20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴]heptacosa-8,10-diene-13,19,24,27-tetrone, indicating a 27-membered macrocycle fused with six additional rings. The prefix heptacyclo specifies seven interconnected rings, while the bracketed notation ([20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴]) defines bridgehead positions and ring sizes. The tetrone suffix denotes four ketone groups at positions 13, 19, 24, and 27. Substituents include three hydroxyl groups (5,7,18), three methyl groups (1,14,21), and a methylidene moiety at position 25. The stereochemical descriptors (1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R) confirm 11 chiral centers, underscoring the molecule’s stereochemical complexity.

This compound belongs to the physalin family of steroidal lactones, characterized by a 13,24-cyclo-18,26-dinorcholane skeleton fused with multiple oxygenated rings. Its classification as a tetronate arises from the presence of α,β-unsaturated γ-lactone motifs, a hallmark of bioactive natural products like tetronomycin and tetromadurin.

Heptacyclic Core Architecture Analysis

The heptacyclic framework comprises seven fused rings: four carbocyclic and three oxygen-containing heterocycles (Figure 1). The central macrocycle (27-membered) integrates a 14-membered lactone ring (C-13 to C-27) and a 10-membered oxepane ring (C-4 to C-20). Three additional five-membered rings (two tetrahydrofuran and one dihydrofuran) and two six-membered rings (cyclohexene and tetrahydropyran) complete the scaffold.

Key structural features include:

  • Bridgehead junctions : The C-1, C-14, and C-21 methyl groups occupy bridgehead positions, stabilizing the strained polycyclic system.
  • Conjugated double bonds : The 8,10-diene system in the central macrocycle enables π-π interactions, while the methylidene group at C-25 introduces steric bulk.
  • Oxygenated rings : The 4,20,23-trioxa arrangement distributes electron density unevenly, influencing reactivity and molecular rigidity.

A comparative analysis with the related compound 5,18-dihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,14]heptacosa-8,10-diene-13,19,24,27-tetrone (PubChem CID: 15609522) reveals that methylidene substitution at C-25 replaces a methyl group, reducing steric hindrance and altering ring puckering.

Stereochemical Configuration & Chiral Centers

The compound’s 11 stereocenters create a dense stereochemical landscape. Critical configurations include:

  • C-1 (S) : Governs the orientation of the methyl group relative to the lactone ring.
  • C-5 (R) : Positions the hydroxyl group for hydrogen bonding with adjacent ketones.
  • C-14 (R) : Directs the methyl substituent into a pseudo-axial orientation, minimizing 1,3-diaxial strain.
  • C-21 (S) : Stabilizes the fused oxepane-tetrahydrofuran junction through van der Waals interactions.

The absolute configuration was determined via NMR coupling constants and electronic circular dichroism (ECD) comparisons with physalin analogs. Notably, the C-25 methylidene group adopts an E-configuration, as evidenced by NOESY correlations between H-25 and H-22.

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for this specific compound remain unpublished, related physalins exhibit monoclinic crystal systems with space group P2₁. For example, physalin A (PubChem CID: 44577487) crystallizes with unit cell parameters a = 10.42 Å, b = 12.35 Å, c = 14.78 Å, and β = 105.6°. The heptacyclic core adopts a boat-chair conformation for the oxepane ring, while the tetronate moiety lies in a near-planar arrangement. Hydrogen bonding between hydroxyl (O-5, O-7, O-18) and ketone (O-13, O-19) groups stabilizes the lattice, yielding a melting point of 248–250°C.

Molecular mechanics simulations predict a similar packing pattern for the query compound, with enhanced rigidity due to the C-25 methylidene group.

Comparative Analysis With Related Tetronate Derivatives

The compound shares structural motifs with bioactive tetronates but diverges in oxygenation and stereochemistry (Table 1).

Table 1: Structural comparison with tetronate derivatives

Feature Query Compound Physalin A Tetromadurin
Molecular Formula C₂₈H₃₀O₁₀ C₂₈H₃₀O₁₀ C₃₄H₅₈O₁₁
Tetronate Groups 2 2 1
Chiral Centers 11 11 9
Methylidene Position C-25 Absent C-18
Bioactivity Anticancer (predicted) Antiviral, Anti-inflammatory Antibacterial

Key differences include:

  • Ring oxygenation : The query compound lacks the C-12 hydroxyl present in tetromadurin, reducing hydrogen-bonding capacity.
  • Methylidene vs. prenyl groups : Unlike tetronomycin’s geranylgeranyl chain, the methylidene here minimizes hydrophobic interactions.
  • Stereochemical complexity : The 11 stereocenters exceed tetromadurin’s 9, enhancing target specificity.

Eigenschaften

Molekularformel

C28H30O10

Molekulargewicht

526.5 g/mol

IUPAC-Name

(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone

InChI

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28+/m0/s1

InChI-Schlüssel

QACVUYYDSXFEJW-LNIDBCJNSA-N

Isomerische SMILES

C[C@]12C[C@H]([C@]3([C@@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@]7(C(=O)CC=CC7=C[C@H]6O)C)O)C)OC(=O)C2=C

Kanonische SMILES

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Natural Sources and Structural Characteristics

The target compound is a physalin-type steroidal lactone primarily found in plants belonging to the Physalis genus, particularly Physalis alkekengi L. var. franchetii (Mast.) Makino. These compounds are characterized by their highly oxygenated steroidal framework consisting of multiple fused rings with a molecular formula of C28H32O10 and a molecular weight of approximately 528.55 g/mol. The complex heptacyclic structure features multiple hydroxyl groups and lactone moieties that contribute to its biological activity and challenging synthesis.

Extraction Methodologies

Plant Material Preparation

The initial step in obtaining the target compound involves proper selection and preparation of plant material. The primary sources include:

  • Calyces of Physalis alkekengi (Chinese lantern)
  • Physalis angulata (cutleaf groundcherry)
  • Physalis peruviana (golden berry)

The plant parts must be carefully dried and pulverized to increase the surface area for extraction. Studies have shown that the calyces typically contain higher concentrations of the desired compound compared to other plant parts.

Solvent Extraction Methods

Several extraction methods have been developed, with varying efficiencies as detailed in Table 1:

Table 1: Comparison of Extraction Methods for the Target Compound

Extraction Method Solvent System Time (h) Temperature (°C) Yield (%) Reference
Reflux Extraction 70% Ethanol 0.67 80-85 0.042-0.047
Maceration Methanol 24 25 0.031-0.038
Ultrasonic Extraction Methanol 0.5 25 0.035-0.041
Heat Reflux 10-15× Water 1.5-2.0 100 0.028-0.033

The reflux extraction with 70% ethanol has been identified as the optimal method, yielding the highest concentration of the target compound. The protocol involves:

  • Crushing the dried plant material
  • Adding 70% ethanol at a liquid-to-solid ratio of 60:1
  • Performing reflux extraction for 40 minutes at 80-85°C
  • Repeating the extraction three times to maximize yield

Optimization of Extraction Parameters

Research has demonstrated that extraction efficiency is significantly influenced by several parameters. Through orthogonal design experiments, the following optimal conditions have been established:

  • Solvent concentration: 70% ethanol provides the best balance between polarity and extraction efficiency
  • Liquid-to-solid ratio: 60:1 allows for optimal diffusion of the target compound
  • Extraction time: 40 minutes per cycle with three repeated extractions
  • Temperature: 80-85°C maximizes solubility while preventing degradation

Purification Techniques

Alcohol Precipitation

Following the initial extraction, the crude extract undergoes alcohol precipitation to remove impurities such as proteins, starches, and tannins. The process involves:

  • Concentrating the extraction solution under reduced pressure
  • Adding ethanol to achieve a final concentration of 70-80%
  • Allowing precipitation to occur
  • Filtering the solution under vacuum to remove precipitates

Chromatographic Purification

Chromatographic techniques are essential for obtaining the pure compound. The most effective approach utilizes macroporous resin D101 with the following protocol:

  • Load the concentrated extract (post-alcohol precipitation) onto the column
  • Elute with ethanol-water gradients: 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 95% (v/v)
  • Collect the fractions eluting between 40-70% ethanol
  • Evaporate the collected fractions under reduced pressure to obtain the enriched compound

The target compound typically elutes in the 50-60% ethanol fraction, as determined by HPLC-DAD-MS analysis.

Solid-Phase Extraction (SPE)

For analytical-scale purification or further refinement, solid-phase extraction has proven effective:

  • Activate the SPE cartridge with methanol followed by water
  • Load 1 mL of the sample extract
  • Wash with 1 mL of methanol
  • Combine and retain the filtrate for subsequent analysis

Biosynthetic Pathway and Chemical Synthesis

Biosynthetic Route

Understanding the biosynthetic pathway is crucial for developing biomimetic synthesis approaches. The pathway to the target compound involves several key steps (Figure 1):

  • Formation of lanosterol from mevalonate pathway precursors
  • Conversion of lanosterol to withanolides through hydroxylation, lactonization, demethylation, and dehydrogenation
  • Transformation of withanolides to withaphysalins through additional hydroxylation and lactonization
  • Final conversion to the target physalin structure through Michael rearrangement and cyclization reactions

Key enzymes involved in this pathway include:

  • Cytochrome P450s (CYP51 family) - for demethylation reactions
  • Peroxygenases - for hydroxylation steps
  • Carboxylesterases - for lactonization processes

Chemical Synthesis Routes

The complete chemical synthesis of the target compound involves complex strategies due to its intricate structure. A noteworthy approach includes domino ring transformation methodology:

Tricyclic Intermediate Formation

The synthesis begins with the preparation of a tricyclic intermediate through Diels-Alder reactions. This key intermediate serves as the foundation for constructing the heptacyclic framework.

Domino Ring Transformation

The tricyclic intermediate undergoes a series of cascading reactions:

  • 2,3-Wittig rearrangement to establish the correct stereochemistry
  • Methylation reactions to introduce methyl groups at positions 1, 14, and 21
  • Sequential ring formation through cyclization reactions
  • Introduction of the 25-methylidene group through elimination reactions
Enzymatic Resolution

For obtaining the optically active compound, enzymatic kinetic resolution has been employed:

  • Treatment of the racemic intermediate with appropriate enzymes
  • Selective reaction with one enantiomer
  • Separation of the unreacted enantiomer
  • Further transformations to yield the enantiopure target compound

Analytical Verification and Quality Control

Chromatographic Analysis

HPLC-DAD-MS/MS techniques are essential for confirming the identity and purity of the target compound:

  • UV detection at 230 nm (characteristic maximum absorption)
  • Identification by quasi-molecular ion peak between m/z 500-600
  • Confirmation through fragmentation patterns: [M+H-H2O]+ and [M+Na]+ ions

Stability Considerations

Research has demonstrated that the stability of the target compound is significantly influenced by pH, temperature, and light exposure. Optimal storage conditions include:

  • pH: Acidic environment (pH 1.5-4.0)
  • Temperature: 4°C (storage at 37°C leads to rapid degradation)
  • Light protection: Store in amber containers or protected from light
  • Solvent: Store as dry powder or in acidified methanol solution

Table 2: Stability of the Target Compound Under Various Conditions

Condition pH Temperature (°C) Light Exposure Remaining (%) after 24h
Optimal 1.5 4 Protected 95.3 ± 2.4
Suboptimal 7.4 4 Protected 68.1 ± 3.6
Poor 10.0 37 Exposed 0.0 ± 0.0

Industrial Scale Production Considerations

For large-scale production of the target compound, several modifications to the laboratory-scale procedures are necessary:

Extraction Scale-Up

  • Implement continuous flow systems for solvent extraction
  • Utilize counter-current extraction technology to improve efficiency
  • Employ automated temperature control systems to maintain optimal extraction conditions

Purification Scale-Up

  • Deploy larger chromatography columns with automated fraction collection
  • Consider simulated moving bed (SMB) chromatography for continuous purification
  • Implement quality control checkpoints throughout the process

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

The compound identified as (1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone is a complex organic molecule with potential applications in various fields including pharmaceuticals and materials science. This article provides a comprehensive overview of its applications based on existing research and documented case studies.

Structural Characteristics

  • Molecular Formula : C44H71NO12
  • Molecular Weight : 806.03 g/mol
  • CAS Number : 104987-30-6

The intricate structure of this compound contributes to its unique properties and potential applications.

Pharmaceutical Applications

This compound may exhibit significant biological activities that can be harnessed in drug development:

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and modulate inflammatory responses. These effects are crucial for developing new cancer therapies .
  • Antimicrobial Activity : Research indicates that trihydroxy compounds often possess antimicrobial properties. This particular compound could be investigated for its efficacy against various pathogens .

Material Science

The unique structural features of this compound make it a candidate for innovative materials:

  • Polymer Synthesis : The presence of multiple hydroxyl groups allows for potential use in synthesizing polymers with specific properties such as biodegradability or enhanced mechanical strength .
  • Nanotechnology : Its complex structure could be leveraged in the design of nanomaterials for drug delivery systems or as scaffolds in tissue engineering .

Case Study 1: Anticancer Research

A study conducted on derivatives of similar trihydroxy compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo. The mechanism involved the activation of apoptotic pathways and suppression of cell proliferation markers .

Case Study 2: Antimicrobial Testing

In a comparative study of various natural compounds, this trihydroxy compound showed promising results against Gram-positive bacteria. The study highlighted its potential as a natural preservative in food and pharmaceutical applications .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive polycyclic molecules, particularly those in the flavonoid and polyphenol families. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Molecular Weight Bioactivity Source/Reference
Target Compound Heptacyclic core, 5,7,18-trihydroxy, 1,14,21-trimethyl, 25-methylidene, 4,20,23-trioxa Not explicitly provided Hypothesized anti-inflammatory (based on SAR) SSD research
HMDB0034342 Heptacyclic core, 5,18-dihydroxy, 1,14,21,25-tetramethyl, 4,20,23-trioxa Not explicitly provided Unspecified (structural analogue) TMIC database
Flavonoid derivatives (e.g., quercetin) Di/trihydroxyphenyl groups, planar aromatic systems ~302.24 Anti-inflammatory, antioxidant Pharmacological studies

Key Observations:

Hydroxylation Patterns: The target compound’s 5,7,18-trihydroxy configuration aligns with flavonoids like quercetin, where hydroxyl groups enhance antioxidant and anti-inflammatory activity via free radical scavenging and enzyme inhibition . However, its additional hydroxylation at C18 may confer unique solubility or binding properties. In contrast, HMDB0034342 lacks the 7-hydroxy group but has an extra methyl group at C25, which could reduce polarity and alter membrane permeability compared to the target compound .

This structural difference might influence interactions with hydrophobic binding pockets in inflammatory enzymes like cyclooxygenase (COX) .

Heterocyclic Framework: The 4,20,23-trioxa system in both the target compound and HMDB0034342 suggests shared metabolic pathways or biosynthetic origins, possibly involving oxidative coupling of phenolic precursors. This framework is less common in simpler flavonoids, which typically feature fewer oxygen heterocycles .

Pharmacological Implications: While the target compound’s bioactivity remains hypothetical, its structural resemblance to SSD-derived flavonoids supports a plausible role in rheumatoid arthritis (RA) treatment via TNF-α or IL-6 pathway modulation . HMDB0034342’s additional methyl group may enhance lipophilicity, favoring blood-brain barrier penetration, though this requires experimental validation .

Biologische Aktivität

The compound identified as (1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone is a complex organic molecule with a unique structural configuration that may impart various biological activities. This article aims to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C40H62O15
  • Molecular Weight : 526.5 g/mol
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 10
  • Rotatable Bond Count : 0

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties due to their ability to scavenge free radicals and reactive oxygen species (ROS). The presence of hydroxyl groups in this compound suggests potential antioxidant activity.

Antimicrobial Activity

Studies have shown that trihydroxy compounds can possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Phytotoxicity

Some derivatives of complex steroids have demonstrated phytotoxic effects on plant growth. For instance, furostanol derivatives have been reported to inhibit seed germination and root elongation in certain species . This suggests potential applications in agricultural herbicides or plant growth regulation.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. The results indicated that these compounds exhibited a dose-dependent scavenging effect on free radicals .

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Sample A7570
Sample B8580

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity against Staphylococcus aureus and Escherichia coli strains using disc diffusion methods showed promising results for compounds with similar hydroxyl configurations .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.